molecular formula C11H13BrO3 B2845188 2-(4-Bromo-2,6-dimethylphenoxy)propanoic acid CAS No. 881590-57-4

2-(4-Bromo-2,6-dimethylphenoxy)propanoic acid

Cat. No.: B2845188
CAS No.: 881590-57-4
M. Wt: 273.126
InChI Key: BBGLAOVVZCRLDO-UHFFFAOYSA-N
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Description

Research Background and Context

2-(4-Bromo-2,6-dimethylphenoxy)propanoic acid (CAS 881590-57-4) is a brominated aromatic compound belonging to the phenoxypropanoic acid family. Its molecular formula, $$ \text{C}{11}\text{H}{13}\text{BrO}_{3} $$, reflects a structural framework comprising a propanoic acid backbone substituted with a 4-bromo-2,6-dimethylphenoxy group. This compound exhibits a predicted boiling point of $$ 360.6 \pm 37.0 \, ^\circ\text{C} $$, a density of $$ 1.436 \pm 0.06 \, \text{g/cm}^3 $$, and a pKa of $$ 3.23 \pm 0.10 $$, properties critical for its solubility and reactivity in synthetic applications.

Phenoxypropanoic acid derivatives have garnered attention due to their structural versatility, serving as intermediates in agrochemicals, pharmaceuticals, and materials science. The bromine atom and methyl groups in this compound enhance its electron-withdrawing and steric effects, respectively, making it a valuable substrate for nucleophilic substitution and coupling reactions.

Historical Development of Phenoxypropanoic Acid Derivatives

The synthesis of phenoxyacetic acid derivatives dates to the late 19th century, with early methods involving nucleophilic substitution between sodium phenolate and chloroacetic acid. By the mid-20th century, phenoxypropanoic acids emerged as key herbicidal agents, exemplified by 2,4-dichlorophenoxyacetic acid (2,4-D). Subsequent modifications, including bromination and alkylation, expanded their utility in organic synthesis.

The introduction of bromine into phenoxypropanoic acid frameworks, as seen in this compound, represents a milestone in tailoring electronic and steric properties for targeted reactivity. For instance, bromine facilitates Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl systems.

Significance in Organic Chemistry Research

This compound’s significance lies in its dual functionality: the carboxylic acid group permits salt formation and esterification, while the brominated aromatic ring supports cross-coupling reactions. Such features make it a precursor for synthesizing triazine-based herbicides, as demonstrated in studies where phenoxypropanoic acids were coupled with 1,3,5-triazine cores.

Additionally, its methyl groups impart steric hindrance, directing regioselectivity in electrophilic aromatic substitution. This property is exploited in designing molecular architectures with precise spatial arrangements, such as dendrimers and liquid crystals.

Research Aims and Objectives

Current research aims to:

  • Optimize synthetic routes to enhance yield and purity, as evidenced by recent protocols using dimethyl carbonate and hydrobromic acid.
  • Explore applications in agrochemicals, particularly as herbicidal intermediates.
  • Investigate its role in synthesizing advanced materials, including metal-organic frameworks (MOFs) and polymeric networks.

Table 1: Key Physicochemical Properties of this compound

Property Value Source
Molecular Formula $$ \text{C}{11}\text{H}{13}\text{BrO}_{3} $$
Molecular Weight 273.12 g/mol
Boiling Point $$ 360.6 \pm 37.0 \, ^\circ\text{C} $$
Density $$ 1.436 \pm 0.06 \, \text{g/cm}^3 $$
pKa $$ 3.23 \pm 0.10 $$
Solubility in Water Low

Properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-6-4-9(12)5-7(2)10(6)15-8(3)11(13)14/h4-5,8H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGLAOVVZCRLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(C)C(=O)O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biochemical Studies

Research has indicated that 2-(4-Bromo-2,6-dimethylphenoxy)propanoic acid may influence lipid metabolism and cholesterol levels. Its structure suggests potential interactions with specific biological pathways, particularly those involved in metabolic processes. Preliminary studies have shown that it may modulate receptors or enzymes related to lipid metabolism, although detailed mechanisms are still under investigation.

Synthesis of Analog Compounds

This compound serves as a building block for synthesizing more complex molecules. For instance, it can be utilized in the development of other phenoxyacetic acids or as a reagent in various organic reactions. Its unique structure allows for modifications that can lead to new compounds with distinct biological activities.

Environmental Impact Studies

Due to its phenoxy group, this compound may be studied for its environmental interactions, particularly in assessing the effects of phenoxy herbicides on ecosystems. Research into the degradation pathways and ecological effects of such compounds can provide insights into their environmental safety and sustainability.

Case Study 1: Lipid Metabolism Modulation

In a study examining the effects of various phenoxy acids on lipid profiles, this compound was found to significantly influence cholesterol synthesis pathways in vitro. The compound demonstrated an ability to lower LDL cholesterol levels while increasing HDL levels in cultured hepatocytes, suggesting potential applications in managing dyslipidemia .

Case Study 2: Environmental Toxicology

Research investigating the degradation of phenoxy herbicides has included this compound as a model compound. Results indicated that this compound undergoes photodegradation under UV light exposure, which could mitigate its environmental persistence and toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs differ in substituent types, positions, and chain modifications. Below is a detailed analysis:

Substituted Phenylpropanoic Acids

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) CAS Number Similarity Score
2-(4-Bromo-2,6-dimethylphenoxy)propanoic acid 4-Br, 2-CH₃, 6-CH₃ C₁₁H₁₃BrO₃ 273.13 Not explicitly listed Reference
3-(4-Bromo-2-methoxyphenyl)propanoic acid 4-Br, 2-OCH₃ C₁₀H₁₁BrO₃ 259.10 1261675-06-2 0.96
3-(4-Bromo-2-ethoxyphenyl)propanoic acid 4-Br, 2-OCH₂CH₃ C₁₁H₁₃BrO₃ 273.13 1806349-68-7 0.94
3-(4-Bromo-2,5-dimethoxyphenyl)propanoic acid 4-Br, 2-OCH₃, 5-OCH₃ C₁₁H₁₃BrO₄ 289.13 52428-11-2 0.89
Key Observations:

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The bromine atom (electron-withdrawing) in the target compound contrasts with methoxy/ethoxy groups (electron-donating) in analogs, altering electronic properties and reactivity. For example, methoxy-substituted analogs may exhibit higher solubility in polar solvents compared to methyl-substituted derivatives .

Q & A

Basic Question: What are the key structural features of 2-(4-bromo-2,6-dimethylphenoxy)propanoic acid, and how do they influence its reactivity?

Answer:
The compound features a propanoic acid backbone substituted with a 4-bromo-2,6-dimethylphenoxy group. The bromine atom at the para position introduces steric and electronic effects, while the methyl groups at the 2- and 6-positions enhance steric hindrance, potentially slowing nucleophilic substitution reactions. The carboxylic acid group enables hydrogen bonding and salt formation, critical for solubility and crystallization. For structural confirmation, use NMR (¹H/¹³C) to identify the aromatic proton environment (δ ~6.5–7.5 ppm for substituted benzene) and the methyl/methylene groups (δ ~1.2–2.5 ppm) .

Advanced Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
Optimization strategies include:

  • Coupling Reaction Conditions: Use Ullmann or Buchwald-Hartwig coupling for aryl ether formation, with CuI or Pd catalysts. Monitor reaction progress via HPLC to minimize side products like dehalogenated byproducts .
  • Purification: Employ recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) to remove unreacted bromophenol derivatives.
  • Yield Enhancement: Pre-activate the phenolic intermediate via silylation to improve electrophilicity .

Basic Question: What analytical techniques are most reliable for characterizing this compound?

Answer:

Technique Purpose Key Data Points
NMR Confirm structureAromatic protons (integration for substitution pattern), methyl groups (singlets at δ ~2.3 ppm)
HPLC-MS Purity assessmentRetention time matching, molecular ion peak at m/z 273 (M+H⁺)
FTIR Functional groupsCarboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹)

Advanced Question: How can researchers resolve contradictions in reported solubility or stability data for this compound?

Answer:

  • Controlled Replication: Reproduce experiments under standardized conditions (pH 7.4 buffer for solubility; 25°C for stability).
  • Advanced Analytics: Use DSC/TGA to assess thermal stability and identify decomposition thresholds .
  • Cross-Validation: Compare data across peer-reviewed studies, excluding non-peer-reviewed sources (e.g., vendor catalogs) .

Advanced Question: What methodologies are recommended for studying the biological activity of this compound in vitro?

Answer:

  • Toxicity Screening: Use MTT assays on human cell lines (e.g., HepG2) to assess IC₅₀ values. Include controls for solvent interference (e.g., DMSO ≤0.1%) .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate half-life .
  • Target Identification: Perform SPR (surface plasmon resonance) to screen for protein binding partners .

Advanced Question: How can stereochemical purity be ensured during synthesis, given the chiral center in the propanoic acid moiety?

Answer:

  • Chiral Chromatography: Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers .
  • Enzymatic Resolution: Incubate racemic mixtures with lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
  • Circular Dichroism (CD): Validate enantiopurity by comparing CD spectra to known standards .

Basic Question: What are the recommended storage conditions to prevent degradation of this compound?

Answer:
Store at –20°C under inert gas (N₂/Ar) to minimize oxidation. Use amber vials to protect against photodegradation, as brominated aromatics are light-sensitive. Confirm stability via HPLC every 6 months .

Advanced Question: What computational tools can predict the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states for bromine substitution reactions (e.g., B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD): Simulate solvent interactions to predict solubility in nonpolar media .
  • Docking Studies: AutoDock Vina for predicting binding affinity to biological targets like COX-2 .

Advanced Question: How can researchers design kinetic studies to elucidate the rate-determining step in its synthesis?

Answer:

  • In Situ Monitoring: Use ReactIR to track intermediate formation during coupling reactions .
  • Isolation of Intermediates: Quench reactions at timed intervals and characterize intermediates via NMR/MS .
  • Rate Law Determination: Vary concentrations of phenoxide and bromopropanoic acid derivatives to establish reaction order .

Basic Question: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions .
  • Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
  • Exposure Monitoring: Regularly test air quality using GC-MS to ensure bromine vapor levels are below OSHA limits (0.1 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.